molecular formula C6H15ClIN B11749182 3-Chloro-N,N,N-trimethylpropan-1-aminium iodide CAS No. 6712-43-2

3-Chloro-N,N,N-trimethylpropan-1-aminium iodide

Cat. No.: B11749182
CAS No.: 6712-43-2
M. Wt: 263.55 g/mol
InChI Key: KQRYEVILFAUKIQ-UHFFFAOYSA-M
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Description

(3-Chloropropyl)trimethylazanium iodide is a quaternary ammonium compound with the molecular formula C6H15ClIN. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is often used as a phase transfer catalyst in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloropropyl)trimethylazanium iodide can be synthesized through the quaternization of trimethylamine with 3-chloropropyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction is as follows:

(CH3)3N+ClCH2CH2CH2I(CH3)3NCH2CH2CH2Cl+I\text{(CH}_3\text{)}_3\text{N} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{NCH}_2\text{CH}_2\text{CH}_2\text{Cl}^+ \text{I}^- (CH3​)3​N+ClCH2​CH2​CH2​I→(CH3​)3​NCH2​CH2​CH2​Cl+I−

Industrial Production Methods

In industrial settings, the production of (3-Chloropropyl)trimethylazanium iodide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropyl)trimethylazanium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents like water or alcohols.

    Elimination: Strong bases such as sodium hydroxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Nucleophilic Substitution: Products include various substituted propyltrimethylammonium salts.

    Elimination: The major product is propene, along with trimethylamine.

Scientific Research Applications

(3-Chloropropyl)trimethylazanium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst to facilitate reactions between aqueous and organic phases.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chloropropyl)trimethylazanium iodide primarily involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The compound’s quaternary ammonium group interacts with anionic species, enhancing their solubility in organic solvents and enabling reactions that would otherwise be inefficient.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropropyl)trimethoxysilane: Used as a coupling agent in the production of composite materials.

    (3-Aminopropyl)trimethylazanium chloride: Utilized in the synthesis of polymers and as a reagent in biochemical assays.

    (3-Acryloylamino)propyltrimethylammonium chloride: Employed in the production of water-soluble polymers and as a flocculant in water treatment.

Uniqueness

(3-Chloropropyl)trimethylazanium iodide is unique due to its specific structure, which combines a quaternary ammonium group with a chloropropyl chain. This combination allows it to act as an effective phase transfer catalyst and participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

6712-43-2

Molecular Formula

C6H15ClIN

Molecular Weight

263.55 g/mol

IUPAC Name

3-chloropropyl(trimethyl)azanium;iodide

InChI

InChI=1S/C6H15ClN.HI/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

KQRYEVILFAUKIQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCl.[I-]

Origin of Product

United States

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